molecular formula C210H402O31 B607027 Decaglyceryl decastearate CAS No. 39529-26-5

Decaglyceryl decastearate

Cat. No. B607027
CAS RN: 39529-26-5
M. Wt: 3423.49
InChI Key: ZQHDBIHAVWMCHD-UHFFFAOYSA-N
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Description

Decaglyceryl Decastearate is a chemical compound with the molecular formula C48H116O32 and a molecular weight of 1205.41544 . It is also known by other names such as Octadecanoic acid, decaester with decaglycerol .


Molecular Structure Analysis

The molecular structure of Decaglyceryl Decastearate is complex due to its large size. The exact structure can be found in the MOL file with the MDL Number: MFCD00152369 .

Scientific Research Applications

  • Nanopesticides and Nanofertilizers

    Research into nanotechnology for agriculture, including nanoagrochemicals like "nanopesticides" and "nanofertilizers," has gained popularity, indicating a potential application area for Decaglyceryl decastearate in agriculture (Kah, 2015).

  • Biomedical Applications

    The development of acellular biomaterials, such as those derived from xenogeneic tissue, for use in tissue engineering suggests potential biomedical applications for Decaglyceryl decastearate (Das et al., 2019).

  • Drug Discovery and Development

    The historical perspective of drug discovery and development highlights the critical role of chemical compounds in therapeutic advancements, which may include the use of Decaglyceryl decastearate (Drews, 2000).

  • Cancer Therapy

    The chemical approaches in the discovery and development of cancer therapies emphasize the importance of chemical research techniques and compounds, potentially including Decaglyceryl decastearate, in creating effective cancer treatments (Neidle & Thurston, 2005).

  • Environmental Applications

    The use of electrocoagulation for water treatment, dealing with various contaminants, presents a possible environmental application for Decaglyceryl decastearate (Moussa et al., 2017).

  • Green Synthesis in Industry

    The lipase-catalyzed transesterification of methyl laurate with decaglycerol, a process used in the synthesis of decaglycerol laurates, highlights an industrial application of Decaglyceryl decastearate in the production of emulsifiers for the food, medicine, and cosmetic industries (Wang et al., 2019).

properties

IUPAC Name

[2-hydroxy-3-[3-[3-[3-[3-[3-[3-[3-[3-(2-hydroxy-3-octadecanoyloxypropoxy)-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]propyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C210H402O31/c1-11-21-31-41-51-61-71-81-91-101-111-121-131-141-151-161-201(213)232-173-191(211)171-223-175-193(234-203(215)163-153-143-133-123-113-103-93-83-73-63-53-43-33-23-13-3)177-225-179-195(236-205(217)165-155-145-135-125-115-105-95-85-75-65-55-45-35-25-15-5)181-227-183-197(238-207(219)167-157-147-137-127-117-107-97-87-77-67-57-47-37-27-17-7)185-229-187-199(240-209(221)169-159-149-139-129-119-109-99-89-79-69-59-49-39-29-19-9)189-231-190-200(241-210(222)170-160-150-140-130-120-110-100-90-80-70-60-50-40-30-20-10)188-230-186-198(239-208(220)168-158-148-138-128-118-108-98-88-78-68-58-48-38-28-18-8)184-228-182-196(237-206(218)166-156-146-136-126-116-106-96-86-76-66-56-46-36-26-16-6)180-226-178-194(235-204(216)164-154-144-134-124-114-104-94-84-74-64-54-44-34-24-14-4)176-224-172-192(212)174-233-202(214)162-152-142-132-122-112-102-92-82-72-62-52-42-32-22-12-2/h191-200,211-212H,11-190H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHDBIHAVWMCHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C210H402O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3423 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decaglyceryl decastearate

CAS RN

39529-26-5
Record name Decaglyceryl decastearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039529265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, decaester with decaglycerol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Decastearic acid, decaester with decaglycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
ME Dawson
Number of citations: 0

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